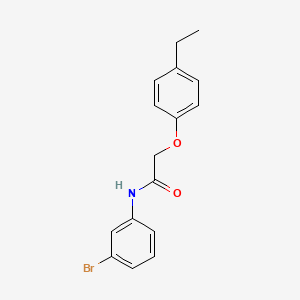

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, also known as BPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEA belongs to the class of organic compounds known as acetamides, and it is commonly used as a starting material in the synthesis of other chemical compounds.

Applications De Recherche Scientifique

Synthesis and Pharmacological Assessment

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide derivatives are synthesized for potential pharmacological applications. A study explored various derivatives as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of 2-aminophenol to this compound is crucial for antimalarial drug synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide have been developed for potential anticancer, anti-inflammatory, and analgesic applications. One compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Potential from Marine Sources

Nitrogen-containing bromophenols, related to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been isolated from marine red algae. These compounds exhibit significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Synthesis of Schiff Bases and Thiazolidinone Derivatives

The synthesis of newer Schiff bases and thiazolidinone derivatives of compounds like N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide has been explored. These compounds show promising antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).

Conversion to Bioactive Compounds

Studies have shown that related acetamide compounds can be converted to bioactive compounds like N-Acylphenolamine AM404 in the nervous system. This process involves fatty acid amide hydrolase-dependent arachidonic acid conjugation, suggesting potential for drug development (Högestätt et al., 2005).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen, a related compound, has been studied using TiO2 nanoparticles. This research is significant for environmental science and pollution control (Jallouli et al., 2017).

Protein Tyrosine Phosphatase 1B Inhibitors

Derivatives of 2-(4-methoxyphenyl) ethyl] acetamide, similar to N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide, have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B. These compounds show potential for antidiabetic drug development (Saxena et al., 2009).

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJANWSNUYTMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(4-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)

![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)